molecular formula C16H17IN2OS B3018228 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 313395-65-2

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B3018228
CAS No.: 313395-65-2
M. Wt: 412.29
InChI Key: FYAPXLIGPYETPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide (CAS 313395-65-2) is a chemical compound with the molecular formula C16H17IN2OS and a molecular weight of 412.29 g/mol . It belongs to a class of 1,3-thiazole derivatives, which are recognized in scientific literature for their significant potential in pharmacological research, particularly as a template for antitumor activity . The molecular structure, which integrates a thiazole ring, a carboxamide moiety, and a 4-iodophenyl group, is considered favorable for cytotoxic activity . Research on closely related analogs has demonstrated that such compounds can exhibit potent anticancer effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), liver cancer (HepG2), and gastric carcinoma (BGC-823) . The proposed mechanism of action for these active compounds includes the induction of apoptosis (programmed cell death) and cell cycle arrest, making them interesting subjects for the development of novel oncology therapeutics . Furthermore, structural analogs featuring different halogen substitutions (e.g., bromophenyl) have also shown promising antimicrobial properties in studies, suggesting potential for broad-spectrum biological activity evaluation . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IN2OS/c17-13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAPXLIGPYETPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

Chemical Reactions Analysis

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. The iodophenyl group can enhance the compound’s binding affinity to its targets, while the cyclohexanecarboxamide moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Thiazole Derivatives with Carboxamide Substituents
  • N4-Cyclohexanecarbonylsulfathiazole (33)

    • Structure : Contains a sulfathiazole core with a cyclohexanecarboxamide group.
    • Activity : Synthesized as an antitubercular agent, with a melting point of 227–228°C and distinct IR peaks (e.g., 1665 cm⁻¹ for CONH) .
    • Comparison : Unlike the target compound, this derivative includes a sulfonamide group, which may alter solubility and bacterial target specificity.
  • Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) Structure: Features a hydroxy-methoxyphenyl group on the thiazole ring. Activity: Acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 µM) and demonstrates anti-inflammatory effects . Comparison: The absence of iodine and presence of polar groups (hydroxy, methoxy) likely influence COX isoform selectivity compared to the iodophenyl-containing target compound.
Radiolabeled Cyclohexanecarboxamide Derivatives
  • ¹¹C-ABP688 Structure: Contains a pyridinyl-ethynyl group attached to a cyclohexenone-oxime core. Activity: High-affinity mGluR5 antagonist (Kd = 1.7 nM), used for PET imaging in CNS studies . Comparison: While both compounds share a cyclohexane backbone, ¹¹C-ABP688’s radiolabeling (¹¹C) and pyridinyl substituent enable specific receptor targeting, whereas the iodophenyl group in the target compound may offer alternative labeling or binding properties.
  • ¹⁸F-FCWAY and ¹⁸F-Mefway Structure: Both are cyclohexanecarboxamide derivatives with fluorinated aryl groups. Activity: Used for quantifying serotonin 1A (5-HT1A) receptors in humans .
Chlorophenyl and Heterocyclic Variants
  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Structure: Substituted with a chlorophenyl group and a morpholinoacetamide side chain. Application: Purity and synthesis data (95% purity, CAS# 338749-93-2) suggest its use in drug discovery pipelines . Comparison: The chlorophenyl group may confer distinct electronic effects compared to iodophenyl, affecting receptor interactions.

Key Structural and Pharmacological Differences

Compound Name Key Structural Features Biological Target/Activity Key Data Reference
Target Compound 4-Iodophenyl, cyclohexanecarboxamide Potential imaging/therapeutic agent N/A (inferred from analogs)
N4-Cyclohexanecarbonylsulfathiazole Sulfathiazole core, sulfonamide group Antitubercular Mp 227–228°C, IR: 1665 cm⁻¹
Compound 6a Hydroxy-methoxyphenyl, acetamide COX-1/COX-2 inhibition IC₅₀ ~9–11 µM
¹¹C-ABP688 Pyridinyl-ethynyl, ¹¹C label mGluR5 antagonist Kd = 1.7 nM
¹⁸F-FCWAY Fluorinated aryl, cyclohexanecarboxamide 5-HT1A receptor imaging Preclinical quantification

Biological Activity

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C14_{14}H14_{14}N2_{2}OS
  • Molecular Weight : 254.34 g/mol
  • Functional Groups : Thiazole, amide, aromatic iodophenyl

This compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines through apoptosis induction and disruption of cell cycle progression.
  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Apoptosis induction
A549 (Lung Cancer)3.8Cell cycle arrest
HeLa (Cervical Cancer)4.5ROS generation

These findings indicate that the compound may act as a potent anticancer agent with a relatively low IC50_{50}, suggesting high efficacy at low concentrations.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These results highlight the compound's potential as a broad-spectrum antimicrobial agent.

Case Study 1: Antitumor Efficacy in Vivo

A study conducted on mice bearing xenografted tumors evaluated the in vivo efficacy of this compound. The treatment group showed a significant reduction in tumor volume compared to controls after four weeks of administration at a dosage of 10 mg/kg/day.

Case Study 2: Safety Profile Assessment

In a safety assessment involving repeated dosing in rats, no significant toxicological effects were observed at doses up to 20 mg/kg/day over a period of 28 days. This suggests a favorable safety profile, which is crucial for further development as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.